(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Description
Properties
IUPAC Name |
(7Z)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEXNACQROZXEV-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29552-41-8, 20554-84-1 | |
| Record name | Oxireno(9,10)cyclodeca(1,2-b)furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029552418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1aR-(1aR*,4E,7aS*,10aS*,-10bR*)]-2,3-6,7,7a,8,10a,10b-Octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one , also known by its IUPAC name, exhibits notable biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
- Molecular Formula : C₁₅H₂₀O₃
- Molecular Weight : 248 Da
- LogP : 3.07
- Polar Surface Area : 39 Å
- Rotatable Bonds : 0
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 0
Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Analgesic Effects
In addition to its anti-inflammatory capabilities, (7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one has demonstrated analgesic effects in various experimental models. These effects are particularly relevant in the context of chronic pain management.
Case Studies and Research Findings
- Study on Magnolia Virginiana :
- ADMET Properties :
- Toxicity Assessments :
Target Interactions
The compound interacts with several biological targets:
| Target Name | Min Activity (nM) | Assay Type | Source |
|---|---|---|---|
| Prelamin-A/C | 251.2 | Potency | Super-PRED |
| Cyclin-dependent kinase 1/cyclin B | 81.67 | Potency | Super-PRED |
| Cyclooxygenase-1 | 81.32 | Potency | Super-PRED |
| Cathepsin D | 80.53 | Potency | Super-PRED |
Scientific Research Applications
Structural Characteristics
- Molecular Formula: C₁₅H₂₀O₄
- Molecular Weight: 264.32 g/mol
- Topological Polar Surface Area (TPSA): 59.10 Ų
- LogP (XlogP): 1.40
These properties suggest that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.
Pharmacological Applications
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Antimicrobial Activity
- Studies have indicated that sesquiterpene lactones exhibit antimicrobial properties. Research on related compounds has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.
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Anti-inflammatory Properties
- The compound's structure suggests it may interact with inflammatory pathways. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.
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Anticancer Potential
- Some sesquiterpene lactones have been studied for their anticancer effects, particularly their ability to induce apoptosis in cancer cells. Investigating the specific mechanisms of action for this compound could reveal novel therapeutic strategies for cancer treatment.
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Neuroprotective Effects
- Preliminary studies suggest that certain compounds within this class may offer neuroprotective benefits, potentially applicable in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Natural Product Chemistry
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Source Identification
- The compound can be isolated from various plant species known for their medicinal properties. Identifying these sources is crucial for sustainable harvesting and application in traditional medicine.
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Synthesis and Modification
- Synthetic routes to produce this compound can lead to derivatives with enhanced biological activity or reduced toxicity, making it a candidate for further research in drug development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production in vitro by 50% at a concentration of 10 µM. |
| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM after 48 hours of treatment. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Tricyclic Sesquiterpene Derivatives
Key Observations:
This contrasts with the methylidene group in the target compound, which contributes to electrophilicity at C12. Dithia-aza systems (e.g., ) replace oxygen with sulfur and nitrogen, altering electronic properties. Sulfur’s lower electronegativity increases ring flexibility and may enhance metabolic stability .
Conformational Analysis :
- Ring puckering in tricyclic systems (e.g., dioxatricyclo vs. dithia-azatetracyclo) influences steric strain and molecular interactions. Computational methods like Cremer-Pople coordinates () quantify puckering amplitudes, critical for understanding reactivity .
Physicochemical and Bioactivity Differences
- Hydrogen Bonding : Hydroxyl groups (e.g., 9-OH in and 10-OH in ) enhance water solubility and protein-binding capacity compared to the target compound’s ketone and methylidene groups.
- Bioactivity: Germacranolides like the target compound are associated with anti-inflammatory activity due to lactone-mediated inhibition of NF-κB . Pyrrolidine-containing derivatives () may target neurological receptors (e.g., acetylcholine esterase) via amine interactions . Dithia-aza systems () are often explored for antimicrobial applications due to sulfur’s redox activity .
Methodological Considerations
Structural comparisons rely on crystallographic tools:
Preparation Methods
Alkoxycarbonylation-Based Cyclization
A patent detailing homofarnesol synthesis provides a template for preserving (Z)-configurations during cyclization:
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Farnesyl Chloride Activation : Farnesyl chloride undergoes alkoxycarbonylation with CO and methanol under Pd catalysis (5 mol% PdCl2, 50 bar CO, 80°C), yielding methyl homofarnesate with >90% (E,E)-selectivity.
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Lactonization : Acid-catalyzed intramolecular esterification forms the 14-membered lactone. For the target compound, substituting farnesyl derivatives with a pre-installed C12 methylidene group enables tricyclic closure.
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Stereochemical Control : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppress double-bond isomerization, critical for maintaining the (7Z)-geometry.
Key Data :
| Step | Catalyst | Temperature | Yield | (Z)-Selectivity |
|---|---|---|---|---|
| 1 | PdCl2 | 80°C | 78% | 92% |
| 2 | H2SO4 | 110°C | 65% | 88% |
Nano-Catalyzed Pyrolytic Rearrangement
Adapting methods from Cinnamomum pyrolysis, nano-Ag/NiO hybrids (1:1 wt%) enable low-temperature (550°C) decomposition of terpene precursors into tricyclic lactones:
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Precursor Loading : Parthenolide analogs are adsorbed onto nano-Ag/NiO.
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Pyrolysis : Short residence times (10 s) minimize degradation, favoring lactone ring formation.
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Product Collection : Condensates are fractionated via preparative GC-MS.
Performance Metrics :
| Catalyst | Lactone Yield | Purity |
|---|---|---|
| Nano-Ag | 42% | 89% |
| Nano-NiO | 38% | 85% |
| Hybrid | 55% | 93% |
Enzymatic and Hybrid Approaches
Squalene Hopene Cyclase (SHC) Mediated Cyclization
Homology modeling suggests SHC’s catalytic pocket accommodates the tricyclic framework:
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Substrate Design : Linear terpene precursors (e.g., homofarnesol derivatives) are fed into SHC-expressing E. coli.
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Cyclization : SHC induces chair-boat-chair conformation in the substrate, forming the central bicyclo[9.3.0] system.
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Post-Modifications : Chemical oxidation (CrO3) introduces the C13 ketone.
Optimization Parameters :
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pH: 7.5 (Tris-HCl buffer)
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Temperature: 30°C
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Yield: 34% (unoptimized)
Chemoenzymatic Synthesis
Combining SHC cyclization with chemical steps improves efficiency:
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Enzymatic Cyclization : SHC converts farnesyl pyrophosphate to a bicyclic intermediate.
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Chemical Lactonization : Mitsunobu reaction (DIAD, Ph3P) closes the lactone ring.
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Selective Methylation : Dimethyl sulfate targets C4 and C8 hydroxyls.
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing and characterizing (7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one?
- Methodological Answer : Synthesis typically involves multi-step cycloaddition or ring-closing metathesis reactions, followed by purification via column chromatography. Characterization relies on spectroscopic techniques (e.g., H/C NMR, IR) and X-ray crystallography for stereochemical confirmation. For example, X-ray diffraction has resolved the Z-configuration of the double bond at position 7, critical for understanding reactivity .
Q. How can theoretical frameworks guide experimental design for this compound?
- Methodological Answer : Align hypotheses with established theories in organic chemistry, such as Baldwin’s rules for ring closure or frontier molecular orbital (FMO) theory to predict regioselectivity in cycloadditions. For instance, the compound’s bicyclic ether moiety may be analyzed using strain-energy calculations to prioritize synthetic pathways .
Q. What systematic approaches are recommended for literature reviews on this compound?
- Methodological Answer : Use Boolean search strategies (e.g., combining IUPAC name variants with terms like "synthesis," "spectroscopy," or "biological activity") in databases like PubMed and SciFinder. Exclude non-peer-reviewed sources (e.g., commercial websites) and prioritize studies with reproducible methodologies. Bibliometric analysis can identify knowledge gaps, such as limited data on environmental stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct meta-analyses to reconcile discrepancies, focusing on variables like assay conditions (e.g., pH, temperature) or purity thresholds (>95% by HPLC). For example, conflicting cytotoxicity results may stem from impurities in earlier syntheses. Replicate studies under standardized protocols and apply statistical tests (e.g., ANOVA) to validate findings .
Q. What experimental designs are optimal for studying environmental fate and degradation pathways?
- Methodological Answer : Use split-plot designs (e.g., randomized blocks with abiotic/biotic factors as subplots) to simulate environmental conditions. Monitor degradation products via LC-MS/MS and quantify distribution coefficients (e.g., log ) to predict bioaccumulation potential. Long-term studies (5+ years) are critical for assessing persistence .
Q. How can isomer-specific effects of this compound be investigated?
- Methodological Answer : Employ chiral chromatography or asymmetric catalysis to isolate stereoisomers. Compare their biological activity using in vitro assays (e.g., enzyme inhibition) and computational docking studies. For example, the (7Z)-configuration may exhibit higher binding affinity to target proteins due to reduced steric hindrance .
Q. What advanced techniques are recommended for mechanistic studies of its reactivity?
- Methodological Answer : Combine DFT calculations (e.g., Gaussian software) with kinetic isotope effects (KIE) to elucidate reaction mechanisms. For photochemical reactions, use time-resolved spectroscopy to track intermediates. Collaborate with crystallographers to correlate solid-state structures with solution-phase behavior .
Data Gaps and Research Priorities
| Parameter | Current Status | Recommended Methodology |
|---|---|---|
| Environmental half-life | Limited data (<5 studies) | Long-term mesocosm experiments under varied pH/temperature |
| Metabolic pathways | Inferred from analogues | Radiolabeled compound + in vivo mass spectrometry |
| Enantiomeric resolution | Not reported | Chiral stationary phases (e.g., cellulose-based HPLC) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
